1-Ethynyl-4-(4-propylcyclohexyl)benzene
CAS No.: 167858-58-4
Cat. No.: VC20906165
Molecular Formula: C17H22
Molecular Weight: 226.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167858-58-4 |
|---|---|
| Molecular Formula | C17H22 |
| Molecular Weight | 226.36 g/mol |
| IUPAC Name | 1-ethynyl-4-(4-propylcyclohexyl)benzene |
| Standard InChI | InChI=1S/C17H22/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-7,10-11,15,17H,3,5,8-9,12-13H2,1H3 |
| Standard InChI Key | HLUVLSYQSNGSKG-UHFFFAOYSA-N |
| SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C#C |
| Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C#C |
Introduction
Chemical Identity and Structural Properties
Basic Information and Nomenclature
1-Ethynyl-4-(4-propylcyclohexyl)benzene is identified in chemical databases by multiple CAS registry numbers, primarily 88074-73-1 and 167858-58-4 . The compound has a molecular formula of C₁₇H₂₂ with a calculated molecular weight of 226.36 g/mol . This organic molecule appears in scientific literature under various synonyms, reflecting its structural features and configurations:
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4-(4-propyl-cyclohexyl)-phenyl acetylene
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1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
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4-(4-propylcyclohexyl)phenylacetylene
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TRANS-4-(4-PROPYLCYCLOHEXYL)PHENYLACETYLENE
The systematic identification of this compound is facilitated through several chemical identifiers: -
InChI: InChI=1S/C17H22/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-7,10-11,15,17H,3,5,8-9,12-13H2,1H3
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InChI Key: HLUVLSYQSNGSKG-UHFFFAOYSA-N (general) or HLUVLSYQSNGSKG-JCNLHEQBSA-N (stereochemistry-specific)
Physical and Chemical Properties
The compound exists as a solid at room temperature with a distinct white to light yellow appearance . Its melting point is approximately 38°C, and it has a flash point of 143°C, indicating relatively low flammability under normal conditions . In terms of solubility, it demonstrates good dissolution in methanol and likely other organic solvents of similar polarity .
Commercial samples of 1-Ethynyl-4-(4-propylcyclohexyl)benzene typically meet purity specifications of >98.0% as determined by gas chromatography . For optimal stability, storage recommendations include keeping the compound at room temperature, preferably in a cool, dark place below 15°C in sealed containers .
Table 1: Physical and Chemical Properties of 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Structural Characteristics and Conformation
Synthesis and Preparation Methods
Industrial Production Considerations
For commercial production, synthetic processes would need optimization for scale, efficiency, and cost-effectiveness. Factors such as catalyst loading, solvent selection, and purification methods would be critical considerations for industrial manufacturing. The compound is commercially available from several chemical suppliers with purity levels typically exceeding 98% .
Quality Control and Characterization
Commercial samples of 1-Ethynyl-4-(4-propylcyclohexyl)benzene undergo quality control testing using various analytical methods:
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Gas Chromatography (GC) for purity assessment, with specifications typically >98.0%
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Melting point determination as a physical property verification
These analytical methods ensure the identity, purity, and quality of the compound for research and industrial applications.
Chemical Reactivity and Transformations
Reactivity Profile
1-Ethynyl-4-(4-propylcyclohexyl)benzene exhibits reactivity patterns consistent with terminal alkynes and aromatic systems. The terminal ethynyl group (–C≡CH) serves as a reactive site for various transformations, including addition reactions, metallation, and coupling processes. The aromatic ring provides opportunities for electrophilic substitution reactions, while the cyclohexyl moiety generally remains inert under most reaction conditions.
Oxidation Reactions
The terminal alkyne functionality can undergo oxidation with reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form various carbonyl-containing products. Depending on reaction conditions, oxidation may yield aldehydes, carboxylic acids, or more complex structures. These transformations provide routes to functionalized derivatives with modified properties and reactivity.
Reduction Pathways
Reduction of the ethynyl group can be achieved using hydrogen gas in the presence of catalysts such as palladium. Complete hydrogenation would convert the triple bond to a single bond, while controlled partial reduction could yield alkene derivatives. The degree of reduction can typically be controlled through careful selection of catalysts, hydrogen pressure, and reaction conditions.
Substitution and Coupling Reactions
The benzene ring component can participate in electrophilic aromatic substitution reactions, including nitration, halogenation, and related processes. Additionally, the terminal alkyne can engage in various metal-catalyzed coupling reactions, such as:
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Click chemistry transformations with azides
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Sonogashira couplings with aryl or vinyl halides
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Glaser couplings to form diynes
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Coordination with transition metals to form organometallic complexes
These reactions significantly expand the synthetic utility of 1-Ethynyl-4-(4-propylcyclohexyl)benzene in organic synthesis and materials chemistry.
Applications and Research Areas
Liquid Crystal Technology
The most significant application of 1-Ethynyl-4-(4-propylcyclohexyl)benzene appears to be in liquid crystal technology . The compound's structural features align with requirements for mesogenic materials:
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Linear, rod-like molecular shape due to para-substitution on the benzene ring
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Rigid structural elements from the cyclohexyl group and triple bond
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Polar terminal group (ethynyl) that can influence molecular ordering
These characteristics make it valuable for research and development in display technologies and other applications requiring materials with liquid crystalline properties. The compound is officially classified under "Liquid Crystals" in chemical product catalogs .
Organometallic Chemistry
The terminal alkyne functionality makes 1-Ethynyl-4-(4-propylcyclohexyl)benzene valuable in organometallic synthesis. Specifically, it can be used to prepare gold(I) complexes through ligand exchange reactions, with applications in catalysis and materials science. The ethynyl group can coordinate with various transition metals, creating complexes with unique electronic and catalytic properties.
Materials Science
The compound's structural features make it potentially valuable in various materials science applications:
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As building blocks for conjugated polymers and oligomers
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In the development of molecular wires and electronic materials
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For the creation of self-assembled monolayers on metal surfaces
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As components in photonic materials with specific optical properties
Analytical Methods for Characterization
Spectroscopic Analysis
Several spectroscopic techniques are essential for the characterization of 1-Ethynyl-4-(4-propylcyclohexyl)benzene:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation through characteristic signals for the terminal alkyne proton, aromatic protons, and aliphatic regions .
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Infrared (IR) Spectroscopy: Would exhibit distinctive absorption bands for the terminal alkyne C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and aromatic C-H and C=C stretches.
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Mass Spectrometry: Useful for molecular weight confirmation and fragmentation pattern analysis, which would show characteristic fragmentation of the propyl chain and cyclohexyl ring.
Chromatographic Techniques
Gas Chromatography (GC) is commonly employed for purity assessment of 1-Ethynyl-4-(4-propylcyclohexyl)benzene, with commercial samples typically analyzed to ensure >98.0% purity . High-Performance Liquid Chromatography (HPLC) may also be utilized for separation and analysis, particularly for reaction monitoring or characterization of derivatives.
Thermal Analysis
Given the compound's applications in liquid crystal technology, thermal analysis techniques provide crucial information about its physical behavior:
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Differential Scanning Calorimetry (DSC): Important for characterizing phase transitions, including the melting point of 38°C .
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Thermogravimetric Analysis (TGA): Would provide information about thermal stability and decomposition characteristics.
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Polarized Optical Microscopy: Essential for observing and characterizing liquid crystalline phases, if present.
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